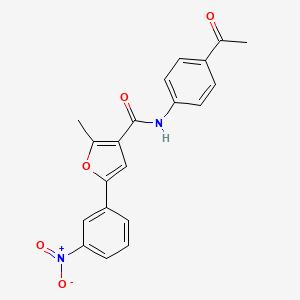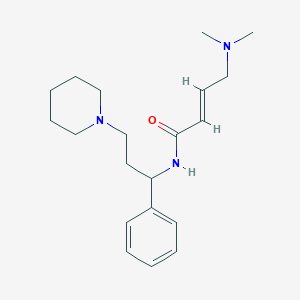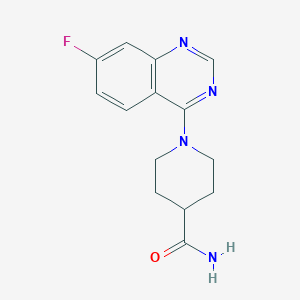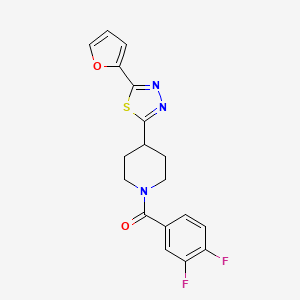
(3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H15F2N3O2S and its molecular weight is 375.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are closely related to the target compound, have demonstrated significant in vitro antibacterial and antifungal activities. Compounds in this series exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Synthesis Techniques
- The synthesis of closely related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been achieved through methods involving amidation, Friedel-Crafts acylation, and hydration. These methods have been found to be effective, with reasonable overall yields (Zheng Rui, 2010).
Antiinflammatory and Antibacterial Agents
- Novel pyrazoline and methanone derivatives, exhibiting structural similarities to the target compound, have been synthesized and tested for their in vivo antiinflammatory and in vitro antibacterial activity. These compounds showed promising results, suggesting potential applications in antiinflammatory and antibacterial therapies (Ravula et al., 2016).
Thermal and Structural Studies
- Detailed thermal, optical, and structural studies, including X-ray diffraction and theoretical calculations, have been conducted on related compounds. These studies offer valuable insights into the stability and molecular interactions of such compounds, which are crucial for their potential applications in scientific research (Karthik et al., 2021).
Anticancer Properties
- Some derivatives, such as those containing a furan-2-yl methanone structure, have been identified as potent anticancer agents. These compounds have shown significant inhibitory effects against various cancer cell lines, suggesting a potential role in anticancer drug development (Cai Zhi-qian, 2015).
Corrosion Inhibition
- Compounds with structural similarities to the target compound have been studied for their corrosion inhibition properties on mild steel in acidic media. These studies highlight the potential application of such compounds in corrosion protection technologies (Singaravelu et al., 2022).
properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-13-4-3-12(10-14(13)20)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNONIXKQQEELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

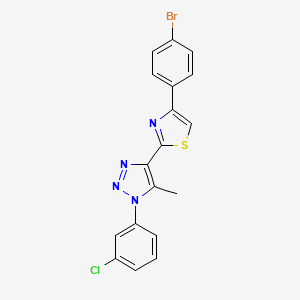
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)
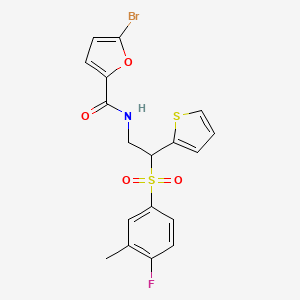
![(2R)-3-(1H-Indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid](/img/structure/B3013774.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)


